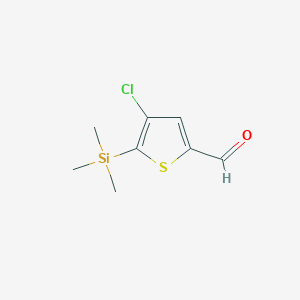

4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde

Description

4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a chloro group at position 4, a trimethylsilyl (TMS) group at position 5, and an aldehyde functional group at position 2. This structure combines electron-withdrawing (chloro) and sterically bulky (TMS) substituents, which influence its reactivity and physical properties. The compound’s aldehyde group makes it a versatile intermediate for further functionalization, particularly in materials science and pharmaceuticals.

Properties

IUPAC Name |

4-chloro-5-trimethylsilylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClOSSi/c1-12(2,3)8-7(9)4-6(5-10)11-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGPLIBLURUEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(S1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method includes the chlorination of 5-(trimethylsilyl)thiophene-2-carbaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

Oxidation: 4-Chloro-5-(trimethylsilyl)thiophene-2-carboxylic acid.

Reduction: 4-Chloro-5-(trimethylsilyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. The trimethylsilyl group can be used to protect reactive sites during multi-step synthesis. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde with structurally related compounds, focusing on substituent effects, physical properties, and reactivity:

Key Findings from Comparison

Substituent Effects on Reactivity: Electron-withdrawing groups (Cl, Br, CF₃) increase the electrophilicity of the aldehyde, facilitating nucleophilic additions or cross-coupling reactions (e.g., Suzuki, Stille) .

Physical Properties: Bulky substituents (e.g., carbazole in 6a) raise melting points (140–145°C) due to improved packing efficiency, while flexible groups (e.g., diphenylamino in 6b) lower melting points (75–80°C) . Thiazole vs. Thiophene Cores: Thiazole derivatives (e.g., ) exhibit higher electron deficiency compared to thiophenes, altering redox properties .

Spectral Trends :

- Aldehyde protons in ¹H-NMR consistently appear at δ ~9.8–10.0, confirming the presence of the CHO group .

- IR carbonyl stretches (1670–1592 cm⁻¹) vary slightly with conjugation to aromatic systems .

Applications: Carbazole (6a) and diphenylamino (6b) derivatives are used in organic electronics (e.g., OLEDs, sensors) due to extended π-systems and charge-transport properties . CF₃-substituted thiazoles () are valuable in medicinal chemistry for their metabolic stability .

Limitations and Contradictions

Biological Activity

4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is a thiophene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, is being investigated for various applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is C8H10ClOSi. The presence of the trimethylsilyl group enhances the compound's stability and solubility, which are critical for biological assays. The aldehyde functional group is particularly reactive, allowing for interactions with biological nucleophiles.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives, including 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde, exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with thiophene rings showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in bacterial proteins, disrupting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that thiophene derivatives can inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . For example, compounds similar to 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde have demonstrated inhibitory effects on tumor growth in xenograft models, suggesting their utility as lead compounds in cancer therapy.

Study 1: Antimicrobial Efficacy

A recent study conducted on a series of thiophene derivatives, including 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde, showed a minimum inhibitory concentration (MIC) against MRSA ranging from 8 to 32 µg/mL. The study highlighted the importance of the thiophene moiety in enhancing antimicrobial activity compared to non-thiophene analogs .

Study 2: Anticancer Properties

In a separate investigation, researchers evaluated the cytotoxicity of various thiophene derivatives on human cancer cell lines. The results indicated that 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells. This suggests a moderate level of efficacy, warranting further structural optimization to enhance potency .

The biological activity of 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is primarily attributed to its electrophilic nature due to the aldehyde group. This allows it to react with nucleophiles in biological systems, such as amino acids in proteins, leading to potential inhibition of enzyme activities and disruption of cellular processes .

Comparative Analysis

A comparison with other thiophene derivatives reveals that while many exhibit similar biological activities, the presence of the trimethylsilyl group in 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde may confer unique solubility and stability advantages that enhance its bioavailability.

| Compound Name | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde | 8 - 32 | ~15 | Antimicrobial & Anticancer |

| Thiophene Derivative A | 16 - 64 | ~20 | Antimicrobial |

| Thiophene Derivative B | 32 - 128 | ~25 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.